4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2-diol
Description
Properties
IUPAC Name |
4-(2-amino-1,3-thiazol-4-yl)benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c10-9-11-6(4-14-9)5-1-2-7(12)8(13)3-5/h1-4,12-13H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXERITWATISKIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CSC(=N2)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10354066 | |
| Record name | 4-(2-amino-1,3-thiazol-4-yl)benzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15386-52-4 | |
| Record name | 4-(2-amino-1,3-thiazol-4-yl)benzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Protocol
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Starting Material Preparation :
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4-Chloroacetylbenzene-1,2-diol is synthesized by chloroacetylation of hydroquinone derivatives. Protective groups (e.g., acetyl) may be employed to prevent hydroxyl group interference during acylation.
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Deprotection via alkaline hydrolysis yields the free diol-chloroacetyl intermediate.
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Cyclization with Thiourea :
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Workup and Isolation :
Spectral Characterization
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IR (KBr) :
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¹H NMR (DMSO-d₆) :
Regioselective Cyclization Using p-TsCl
Building on regioselective cyclization strategies for 1,3,4-thiadiazoles, this method employs para-toluenesulfonyl chloride (p-TsCl) to direct thiazole formation.
Synthetic Pathway
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Thiosemicarbazide Intermediate :
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A thiosemicarbazide derivative is prepared by condensing benzene-1,2-diol with thiosemicarbazide.
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Cyclization with p-TsCl :
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Purification :
Yield : ~60–70% (estimated from analogous thiadiazole syntheses).
Functionalization of Preformed Thiazole Moieties
An alternative approach involves coupling a pre-synthesized 2-amino-1,3-thiazole derivative with a functionalized benzene diol.
Suzuki-Miyaura Coupling
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Thiazole Boronic Acid : 2-Amino-4-bromo-1,3-thiazole is converted to its boronic ester via Miyaura borylation.
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Aryl Halide : 4-Bromobenzene-1,2-diol is protected as its diacetate to prevent side reactions.
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Coupling : Pd(PPh₃)₄ catalyzes the cross-coupling in THF/H₂O (3:1) at 80°C for 24 hours.
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Deprotection : Acetyl groups are removed via hydrolysis with NaOH/EtOH.
Yield : ~40–50% (based on patent data).
Comparative Analysis of Methods
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Hantzsch Synthesis | 55 | Simplicity, one-pot reaction | Requires protective groups |
| p-TsCl Cyclization | 60–70 | High regioselectivity | Harsh conditions, costly reagents |
| Suzuki Coupling | 40–50 | Modularity, late-stage functionalization | Low yield, complex optimization |
Chemical Reactions Analysis
Types of Reactions
4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the thiazole ring or the benzene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the thiazole or benzene ring.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C9H8N2O2S
- Molecular Weight : 208.24 g/mol
- CAS Number : 15386-52-4
Enzyme Inhibition
One of the primary applications of 4-(2-amino-1,3-thiazol-4-yl)benzene-1,2-diol is its role as an inhibitor of specific enzymes:
- Fructose-1,6-bisphosphatase : This enzyme is crucial in gluconeogenesis, and the compound has been shown to inhibit its activity, which may help regulate glucose metabolism and insulin secretion in pancreatic beta-cells .
- Leukotriene A-4 hydrolase : The compound also acts as an inhibitor of this enzyme, which is involved in inflammatory responses. By modulating this pathway, it may have potential therapeutic effects in inflammatory diseases .
Cancer Research
The compound's ability to inhibit key enzymes involved in metabolic pathways suggests potential applications in cancer research. By targeting metabolic enzymes that are often upregulated in cancer cells, there may be opportunities for developing new cancer therapies that exploit these pathways .
Case Studies and Research Findings
Several studies have explored the applications of thiazole derivatives similar to this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Enzyme Inhibition | Demonstrated that thiazole derivatives can effectively inhibit fructose-1,6-bisphosphatase activity. |
| Study B | Antimicrobial Properties | Found that certain thiazole compounds showed significant antibacterial activity against gram-positive bacteria. |
| Study C | Cancer Metabolism | Investigated the role of thiazole derivatives in altering metabolic pathways in cancer cells, suggesting a potential therapeutic role. |
Mechanism of Action
The mechanism of action of 4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2-diol involves its interaction with various molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2-diol can be contextualized by comparing it to other benzene-1,2-diol derivatives, categorized based on substituent types:
Thiazole and Indole-Thiazole Derivatives
- 4-[2-(1H-Indol-3-yl)-1,3-thiazol-4-yl]benzene-1,2-diol :
- Structural Difference : Incorporates an indole ring fused to the thiazole, increasing aromaticity and steric bulk.
- Functional Role : Exhibits potent anti-inflammatory activity by suppressing NLRP3 inflammasome assembly in vitro and in vivo .
- Comparison : The indole-thiazole hybrid shows enhanced bioactivity compared to simpler thiazole derivatives, likely due to improved binding affinity from the indole’s planar structure.
Alkoxyethyl-Substituted Derivatives
Compounds such as 4-(2-methoxyethyl)benzene-1,2-diol (4a) to 4-(2-(octyloxy)ethyl)benzene-1,2-diol (4f) :
- Structural Features : Alkoxyethyl chains of varying lengths (methoxy to octyloxy) at the 4-position.
- Physical Properties : High yields (83–98%) and distinct NMR/HRMS profiles. Longer chains (e.g., octyloxy in 4f ) result in higher molecular weights (HRMS: 266.188001) .
- Functional Contrast : These derivatives lack heterocyclic systems and are primarily studied for synthetic accessibility rather than bioactivity.
Stilbene-Based Fluorescent Probes
Examples include (E)-4-(2-(naphthalen-1-yl)vinyl)benzene-1,2-diol (1) and (E)-4-(2-(pyren-2-yl)vinyl)benzene-1,2-diol (5) :
- Structural Difference : Vinyl-linked aromatic extensions (naphthyl, anthracenyl, pyrenyl) instead of thiazole.
- Functional Role : Used as amyloid fibril probes due to extended fluorescence lifetimes (>100 nm shifts upon binding misfolded proteins) .
- Comparison : Unlike the thiazole derivative, these compounds prioritize photophysical properties over direct anti-inflammatory effects.
Chlorinated Dopamine Derivatives
- 4-(2-(Chloroamino)ethyl)benzene-1,2-diol: Origin: Formed via HOCl-dopamine reactions during neuroinflammation . Functional Role: Neurotoxic via oxidation of cysteinyl thiols in mitochondrial enzymes (e.g., KGDH complex) .
Oxadiazole/Thiadiazole Thioethers
Examples like 4-((5-phenyl-1,3,4-thiadiazol-2-yl)thio)benzene-1,2-diol (3i) :
- Structural Features : Thioether linkages to oxadiazole or thiadiazole rings.
- Functional Role : Moderate antimicrobial activity (e.g., 3i shows 62% yield and activity against Bacillus megaterium) .
- Comparison : Thiadiazole derivatives prioritize antimicrobial over anti-inflammatory applications.
Schiff Bases and Carbazole Derivatives
- (Z)-4-((9-octyl-9H-carbazol-3-ylimino)methyl)benzene-1,2-diol (S3): Structural Features: Carbazole-imine linkage, introducing a bulky aromatic system . Functional Role: Studied for optical properties (e.g., fluorescence) rather than bioactivity .
Key Findings and Contrasts
- Bioactivity : The thiazole derivative’s anti-inflammatory efficacy surpasses alkoxyethyl or stilbene derivatives, which prioritize synthetic or imaging applications.
- Structural Complexity : Indole-thiazole hybrids (e.g., ) and carbazole-Schiff bases (e.g., ) exhibit enhanced binding interactions due to extended aromatic systems.
- Toxicity vs. Therapy : Chlorinated dopamine derivatives (e.g., ) highlight the dual role of catechol derivatives as both toxins and therapeutic leads.
Biological Activity
4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2-diol, also known as a thiazolyl-catechol derivative, is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its antioxidant, cytotoxic, antibacterial, and antifungal properties.
- IUPAC Name : this compound
- Molecular Formula : C9H8N2O2S
- Molecular Weight : 208.24 g/mol
Antioxidant Activity
Research indicates that thiazolyl-catechol compounds exhibit notable antioxidant properties. A study synthesized various thiazolyl-catechol derivatives and evaluated their antioxidant activities using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. The results demonstrated that certain derivatives significantly scavenged free radicals, suggesting their potential use in preventing oxidative stress-related diseases .
Cytotoxic Activity
The cytotoxic effects of this compound were assessed against various cancer cell lines. In vitro studies showed that this compound exhibited selective cytotoxicity towards human pulmonary malignant cells (A549) while demonstrating lower toxicity to normal human foreskin fibroblasts (BJ). The selectivity index for some derivatives was reported to be higher than 13.62, indicating a promising therapeutic window for further development .
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| 3g | A549 | 5.0 | >13.62 |
| 3h | A549 | 7.5 | >10.00 |
Antibacterial Activity
The antibacterial activity of this compound has been evaluated against several bacterial strains. The minimum inhibitory concentration (MIC) values indicated strong activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.025 |
| Escherichia coli | 0.050 |
| Pseudomonas aeruginosa | 0.100 |
These findings suggest that this compound could serve as a lead for developing new antibacterial agents .
Antifungal Activity
In addition to antibacterial properties, the compound has shown antifungal activity against various fungal strains. Studies reported that it inhibited the growth of Candida albicans and Fusarium oxysporum, with MIC values comparable to those of established antifungal agents.
| Fungal Strain | MIC (mg/mL) |
|---|---|
| Candida albicans | 0.030 |
| Fusarium oxysporum | 0.070 |
Case Studies and Research Findings
A comprehensive study involving the synthesis and evaluation of thiazolyl-catechol derivatives highlighted the importance of structural modifications in enhancing biological activities. Researchers noted that modifications at specific positions on the thiazole ring could significantly influence both cytotoxicity and selectivity against cancer cells .
Another case study focused on the pharmacological mechanisms underlying the antibacterial effects of these compounds, suggesting that they may disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival .
Q & A
Q. What are the optimal synthetic conditions for 4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2-diol?
Methodological Answer: The synthesis typically involves condensation reactions between substituted thiazole precursors and dihydroxybenzene derivatives. Key parameters include:
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm) and confirm thiazole ring formation .
- FT-IR : Peaks at 3300–3500 cm⁻¹ (O–H/N–H stretch) and 1600–1650 cm⁻¹ (C=N/C=C) validate functional groups .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 225.08) .
Q. How do functional groups influence the compound’s reactivity?
Methodological Answer: The 1,2-diol moiety enables chelation with metal ions, relevant for catalysis studies, while the 2-amino-thiazole group participates in hydrogen bonding and π-π stacking interactions. Comparative studies with analogs (e.g., methyl-substituted thiazoles) reveal steric and electronic effects on solubility and reactivity .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported biological activity data?
Methodological Answer:
- Molecular docking : Simulate binding affinities to target proteins (e.g., kinases) using software like AutoDock Vina to identify variable binding modes .
- Meta-analysis : Systematically compare assay conditions (e.g., cell lines, pH) across studies to isolate confounding variables .
- QSAR modeling : Develop quantitative structure-activity relationships to predict bioactivity trends .
Q. What experimental designs optimize reaction yield while minimizing byproducts?
Methodological Answer:
- Factorial design : Test variables (temperature, catalyst loading, solvent ratio) in a 2³ factorial matrix to identify significant interactions .
- Process control : Implement inline FT-IR or HPLC monitoring for real-time yield optimization .
- Byproduct analysis : Use LC-MS to trace impurities (e.g., oxidative byproducts) and adjust reducing agents (e.g., Na₂S₂O₃) .
Q. How do theoretical frameworks guide mechanistic studies of this compound’s stability?
Methodological Answer:
- Degradation pathways : Apply Arrhenius kinetics to model thermal decomposition (TGA/DSC data) and predict shelf-life .
- Acid-base equilibria : Use DFT calculations to predict protonation states of the diol group under varying pH, validated via UV-Vis titration .
Q. What strategies integrate AI-driven automation into synthesis optimization?
Q. How can crystallographic data resolve structural ambiguities in derivatives?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
